molecular formula C10H16O2 B13785631 (E)-3-Hexenyl crotonate CAS No. 68938-58-9

(E)-3-Hexenyl crotonate

Cat. No.: B13785631
CAS No.: 68938-58-9
M. Wt: 168.23 g/mol
InChI Key: KITGYVIOYOCIIE-PTFSRLPTSA-N
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Description

(E)-3-Hexenyl crotonate is an organic compound that belongs to the ester family. It is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry. The compound is derived from crotonic acid and (E)-3-hexenol, which are combined through an esterification reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Hexenyl crotonate can be synthesized through the esterification of crotonic acid with (E)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hexenyl crotonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidation of this compound can yield aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction typically produces alcohols.

    Substitution: Substitution reactions can result in the formation of different esters or acids, depending on the nucleophile used.

Scientific Research Applications

(E)-3-Hexenyl crotonate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in plant-insect interactions, as it is a component of the volatile organic compounds emitted by plants.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the area of anti-inflammatory and antimicrobial properties.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of (E)-3-Hexenyl crotonate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing plant-insect interactions by attracting or repelling insects. The compound’s effects are mediated through its binding to olfactory receptors in insects, triggering a behavioral response.

Comparison with Similar Compounds

Similar Compounds

    Ethyl crotonate: Another ester derived from crotonic acid, known for its fruity aroma.

    Methyl crotonate: Similar in structure but with a methyl group instead of a hexenyl group.

    Butyl crotonate: Contains a butyl group, also used in the flavor and fragrance industry.

Uniqueness

(E)-3-Hexenyl crotonate is unique due to its specific combination of a hexenyl group and crotonic acid, which imparts a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.

Biological Activity

(E)-3-Hexenyl crotonate, a compound with the molecular formula C₁₀H₁₆O₂, is an ester formed from the reaction of (E)-3-hexen-1-ol and crotonic acid. This compound is notable for its distinctive green, fruity aroma, which is often associated with fresh-cut grass and various fruits. Its biological activities have garnered interest in several fields, including agriculture, food science, and environmental studies. This article explores the biological activity of this compound, highlighting its roles in plant signaling, potential antimicrobial properties, and its applications in flavor and fragrance industries.

Molecular Structure

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.2328 g/mol
  • IUPAC Name : (E)-3-Hexenyl (E)-2-butenoate
  • CAS Number : 65405-80-3

Structural Representation

The structure of this compound can be represented as follows:

Structure  E 3 Hexenyl crotonate\text{Structure }\quad \text{ E 3 Hexenyl crotonate}

Plant Signaling

This compound plays a significant role as a semiochemical in plant signaling. It is particularly recognized for its function in response to herbivory. When plants are attacked by herbivores, they release this compound to attract natural predators of the herbivores while simultaneously activating their defense mechanisms.

Case Study: Herbivore Response

A study on Arabidopsis thaliana demonstrated that exposure to this compound led to an increase in lipoxygenase activity, which is crucial for the biosynthesis of green leaf volatiles (GLVs). These GLVs serve as signals to neighboring plants, informing them of potential threats and triggering their defense responses .

Antimicrobial Properties

Research suggests that this compound may possess antimicrobial properties. While further studies are needed to clarify these effects, preliminary findings indicate that it can inhibit the growth of certain fungi and bacteria. This property could be beneficial in agricultural practices to enhance crop resilience against pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Botrytis cinerea12
Escherichia coli10
Staphylococcus aureus8

Flavor and Fragrance Applications

Due to its pleasant aroma, this compound is explored for use in the flavor and fragrance industries. It is recognized for its contribution to the sensory profiles of various fruits and vegetables, making it a valuable ingredient in food products and perfumes.

Regulatory Status

Despite its appealing properties, regulatory bodies like the FDA have restricted its use as a food additive pending further safety assessments. This highlights the need for comprehensive studies to evaluate its safety profile before widespread application.

Environmental Impact

This compound reacts with hydroxyl radicals in atmospheric conditions, which is significant for understanding its degradation pathways and environmental behavior. This reaction could influence its persistence in the environment and potential ecological effects.

Properties

CAS No.

68938-58-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(E)-hex-3-enyl] (E)-but-2-enoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3/b6-5+,8-4+

InChI Key

KITGYVIOYOCIIE-PTFSRLPTSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)/C=C/C

Canonical SMILES

CCC=CCCOC(=O)C=CC

Origin of Product

United States

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